2-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one
Description
The compound 2-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one is a fluorinated pyrazoloquinolinone derivative characterized by:
- A 2-[(2-chloro-6-fluorophenyl)methyl] substituent at position 2.
- An 8-fluoro group on the quinoline core.
- A 5-[(4-fluorophenyl)methyl] substituent at position 3.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClF3N3O/c25-20-2-1-3-21(28)18(20)13-31-24(32)19-12-30(11-14-4-6-15(26)7-5-14)22-9-8-16(27)10-17(22)23(19)29-31/h1-10,12H,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUGCJPSNUBHIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Synthetic Pathways and Cyclization Reactions
The pyrazolo[4,3-c]quinolinone core is synthesized via multi-step cyclization reactions. Key steps include:
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Condensation of substituted 3-chloroquinoline-2,4-diones with diamines or hydrazine derivatives under reflux in polar solvents (e.g., ethanol, DMF) .
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Oxidative dehydrogenation mediated by molecular oxygen or Pd/Cu catalysts to form fused pyrazolo-quinoline systems .
Example Protocol:
| Step | Reagents/Conditions | Intermediate/Product | Yield | Source |
|---|---|---|---|---|
| 1 | Ethanol, AcOH, O₂ (130°C, 18 h) | Pyrazolo[1,5-a]pyridine | 72–74% | |
| 2 | Ethylene diamine, DMF, K₂CO₃ | Pyrazino[2,3-c]quinolin-5(6H)-one | 85% |
Functionalization at Fluorophenyl Substituents
The 2-chloro-6-fluorophenyl and 4-fluorophenyl groups participate in:
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Nucleophilic aromatic substitution (SNAr) at the para-fluoro position under basic conditions (e.g., K₂CO₃, DMF) .
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Cross-coupling reactions (e.g., Suzuki-Miyaura) facilitated by Pd catalysts, though steric hindrance may limit efficacy .
Reactivity Trends:
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| 4-Fluorophenyl | High (para-F) | SNAr with amines/thiols |
| 2-Chloro-6-fluorophenyl | Moderate (ortho-Cl) | Ullmann coupling (CuI, DMF) |
Lactam Ring Reactivity
The quinolin-3-one lactam undergoes:
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Hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield the corresponding carboxylic acid .
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Reduction with NaBH₄ to form dihydro derivatives, though the pyrazolo ring’s electron-withdrawing groups may impede reactivity .
Catalytic C–H Activation
The pyrazolo[4,3-c]quinoline scaffold participates in regioselective C–H functionalization:
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Palladium-catalyzed arylation at position 6 or 7 using aryl iodides in hexafluoroisopropanol (HFIP) .
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Oxidative coupling with alkenes/alkynes under Rh catalysis .
Example Transformation:
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| Pyrazolo[4,3-c]quinolin-3-one + PhI | Pd(OAc)₂, HFIP | 6-Aryl derivative | 65% |
Rearrangement Reactions
Under strong acids (e.g., TFA) or isocyanic acid (HNCO), pyrazoloquinolinones undergo molecular rearrangements to form hydantoin or imidazolidine derivatives .
Mechanism Proposal:
-
Protonation of the lactam oxygen.
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Ring-opening and recombination with HNCO.
Biological Activity and Stability
While not a direct reaction, the compound’s stability in physiological conditions is critical:
Scientific Research Applications
Structural Characteristics
The molecular structure of the compound is characterized by the following features:
- Molecular Formula : C₂₃H₁₈ClF₂N₄O
- Molecular Weight : 434.87 g/mol
- CAS Number : 902294-03-5
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. A notable investigation assessed its effects on various cancer cell lines through the National Cancer Institute (NCI) protocols. The results demonstrated a mean GI50 (concentration for 50% growth inhibition) of approximately 15.72 µM against human tumor cells, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Its structural modifications have been linked to enhanced activity against a range of bacterial strains. For instance, derivatives of similar pyrazoloquinolines have been synthesized and tested for their antibacterial properties, revealing effective inhibition against resistant strains .
Study 1: Anticancer Evaluation
In a study conducted by researchers at the Institute for Single Crystals, the compound was evaluated for its cytotoxic effects on breast cancer cell lines. The findings indicated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound induces programmed cell death in cancer cells .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of derivatives related to this compound. The research highlighted that modifications at specific positions on the pyrazoloquinoline scaffold enhanced its activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing effective concentrations that inhibit bacterial growth substantially .
Mechanism of Action
The mechanism of action of 2-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Effects on Activity
Key Findings:
- Benzodiazepine Receptor (BZR) Agonists : Substitution at position 8 with electron-donating groups (e.g., benzyloxy in ) correlates with GABAergic activity. The target compound’s 8-fluoro group may similarly influence receptor binding but with reduced steric bulk.
- Antiviral Activity : Derivatives with halogenated aryl groups (e.g., chloro, trifluoromethyl) at positions 2 or 5 show modest inhibition of vaccinia virus (VV) and HSV-1 . The target compound’s fluorinated benzyl groups may enhance antiviral potency via improved membrane permeability.
- Synthetic Regioselectivity: Benzyl substituents at position 2 (as in ) are influenced by starting quinolinone regiochemistry, suggesting similar challenges in synthesizing the target compound’s 2- and 5-benzyl groups.
Physicochemical and Pharmacokinetic Properties
Fluorination at multiple positions (2, 5, 8) in the target compound likely enhances:
- Metabolic Stability : Fluorine’s electronegativity may reduce oxidative metabolism, extending half-life.
In contrast, polar substituents (e.g., 4-ethoxy-hydroxyphenyl in ) improve aqueous solubility but may limit CNS penetration.
Biological Activity
The compound 2-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one is a member of the pyrazoloquinoline class, which has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of appropriate aryl hydrazines with quinoline derivatives. The method often employs microwave-assisted synthesis to enhance yield and reduce reaction time. The structural features include:
- Pyrazolo[4,3-c]quinoline core : This heterocyclic structure is known for its diverse pharmacological properties.
- Substituents : The presence of fluorine and chlorine atoms is crucial for modulating biological activity.
Kinase Inhibition
Recent studies have highlighted the compound's role as a Chk1 kinase inhibitor , which is significant in cancer therapy due to Chk1's role in the DNA damage response. A preliminary structure-activity relationship study indicated that certain derivatives exhibited a modest but significant reduction in Chk1 activity, with IC50 values suggesting competitive inhibition mechanisms .
Other Biological Targets
In addition to Chk1, the compound has been evaluated against other targets:
- Phosphodiesterase 5A (PDE5A) : Research indicates that pyrazoloquinoline derivatives can act as PDE5A inhibitors, which may have implications for treating erectile dysfunction and pulmonary hypertension .
- Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) : Molecular docking studies suggest potential interactions with CFTR, indicating a role in modulating ion transport .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the phenyl rings significantly influence biological activity. For instance:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Fluorine | Para | Increases potency |
| Chlorine | Meta | Modulates selectivity |
| Methyl | Ortho | Reduces activity |
These findings are consistent across various derivatives tested in vitro and in silico .
Case Studies and Research Findings
- In Vitro Studies : A series of compounds were evaluated in cell lines to assess their cytotoxicity and selectivity towards cancer cells. The results indicated that certain derivatives showed enhanced selectivity for tumor cells over normal cells .
- Molecular Docking Studies : Computational models have been used to predict binding affinities and orientations within the active sites of targeted kinases. For example, docking studies with Chk1 revealed critical interactions that stabilize the inhibitor within the binding pocket .
- Therapeutic Implications : Given its inhibitory effects on key kinases involved in cancer progression and other diseases, this compound presents a promising candidate for further development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
